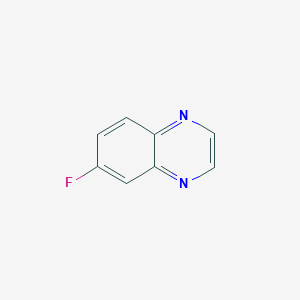
6-Fluoroquinoxaline
Overview
Description
6-Fluoroquinoxaline is a nitrogen-containing heterocyclic compound with the molecular formula C8H5FN2. It is a derivative of quinoxaline, where a fluorine atom is substituted at the 6th position of the quinoxaline ring. This compound is known for its significant biological and pharmacological activities, making it a subject of interest in various scientific research fields .
Mechanism of Action
Target of Action
6-Fluoroquinoxaline is a nitrogen-containing heterocycle that has been shown to be a potent inhibitor of the enzyme quinolinate synthetase . This enzyme plays a crucial role in the synthesis of quinolinic acid, a key intermediate in the tryptophan-niacin pathway. By inhibiting this enzyme, this compound disrupts the normal functioning of this pathway .
Mode of Action
The compound interacts with its target, quinolinate synthetase, by binding to it and inhibiting its activity . This results in the disruption of protein synthesis, particularly those involving nitrogen-containing amines in the bacterial cell wall . This interaction leads to the inhibition of bacterial growth .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the tryptophan-niacin pathway. By inhibiting quinolinate synthetase, the compound disrupts the synthesis of quinolinic acid, a key intermediate in this pathway
Pharmacokinetics
Based on the pharmacokinetics of similar compounds, it can be inferred that the compound’s adme (absorption, distribution, metabolism, and excretion) properties would significantly impact its bioavailability
Result of Action
The primary result of this compound’s action is the inhibition of bacterial growth. This is achieved through the disruption of protein synthesis, particularly those involving nitrogen-containing amines in the bacterial cell wall . Additionally, the compound has been shown to inhibit quinolinate synthetase, an enzyme involved in the synthesis of histamine, which may account for its stimulatory properties .
Biochemical Analysis
Biochemical Properties
6-Fluoroquinoxaline has been shown to inhibit the growth of bacteria by binding to nitrogen-containing amines in the bacterial cell wall and inhibiting protein synthesis . It has also been found to be a potent inhibitor of JNK Stimulatory Phosphatase-1 (JSP-1) in an in vitro biological assay .
Cellular Effects
The effects of this compound on cells are primarily related to its inhibitory action on certain enzymes. For instance, it inhibits the enzyme quinolinate synthetase, which plays a crucial role in the biosynthesis of NAD+ in bacteria . This inhibition can lead to the cessation of bacterial growth.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with enzymes and other biomolecules. It binds to nitrogen-containing amines in the bacterial cell wall, thereby inhibiting protein synthesis . It also inhibits JSP-1, a phosphatase that plays a key role in cellular signal transduction .
Subcellular Localization
The localization of a protein or compound is often tied to its function . Therefore, understanding the subcellular localization of this compound could provide valuable insights into its function and mechanism of action.
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Fluoroquinoxaline can be synthesized through several methods. One common approach involves the nucleophilic substitution of this compound with amines and nitrogen-containing heterocycles under microwave irradiation. This method is efficient and yields high purity products . Another method involves the condensation of ortho-phenylenediamines with 1,2-dioxo compounds, followed by nucleophilic substitution of haloquinoxalines .
Industrial Production Methods: Industrial production of this compound typically involves large-scale nucleophilic substitution reactions. The reaction conditions are optimized to ensure high yield and purity. The use of microwave irradiation in industrial settings has been explored to enhance reaction rates and reduce energy consumption .
Chemical Reactions Analysis
Types of Reactions: 6-Fluoroquinoxaline undergoes various chemical reactions, including:
Nucleophilic Substitution: This is the most common reaction, where the fluorine atom is replaced by nucleophiles such as amines and nitrogen-containing heterocycles.
Oxidation and Reduction: These reactions can modify the quinoxaline ring, leading to the formation of different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines and nitrogen-containing heterocycles are used under microwave irradiation.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Major Products Formed:
Nucleophilic Substitution: The major products are 6-aminoquinoxalines and other substituted quinoxalines.
Oxidation and Reduction: These reactions yield various quinoxaline derivatives with modified functional groups.
Scientific Research Applications
6-Fluoroquinoxaline has a wide range of applications in scientific research:
Comparison with Similar Compounds
Quinoxaline: The parent compound without the fluorine substitution.
6-Chloroquinoxaline: A similar compound with a chlorine atom instead of fluorine.
6-Bromoquinoxaline: A similar compound with a bromine atom instead of fluorine.
Comparison: 6-Fluoroquinoxaline is unique due to the presence of the fluorine atom, which enhances its biological activity and chemical stability compared to its non-fluorinated counterparts . The fluorine atom increases the compound’s lipophilicity, improving its ability to penetrate cell membranes and interact with molecular targets .
Properties
IUPAC Name |
6-fluoroquinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2/c9-6-1-2-7-8(5-6)11-4-3-10-7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIXCXZJOGOGGIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN=C2C=C1F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00380874 | |
| Record name | 6-fluoroquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00380874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1644-14-0 | |
| Record name | 6-fluoroquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00380874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 6-fluoroquinoxaline contribute to the synthesis of high-performance polymers?
A1: this compound acts as a crucial building block for synthesizing high-molecular-weight polymers like poly(phenylquinoxaline)s (PPQs) [, , ]. The fluorine atom on the quinoxaline ring serves as a site for aromatic nucleophilic substitution reactions, allowing for polymerization with various comonomers. This polymerization process can be fine-tuned by adjusting factors like reaction time, temperature, and the choice of comonomers [].
Q2: What are the advantages of using this compound in the synthesis of PPQs?
A2: Incorporating this compound into PPQs offers several advantages:
- High Thermal Stability: PPQs exhibit excellent thermal stability, with decomposition temperatures exceeding 450°C [].
- Tunable Properties: By modifying the monomer structure and polymerization conditions, researchers can tailor the properties of the resulting PPQs, such as glass transition temperature (Tg) and intrinsic viscosity [, ].
- Copolymer Formation: this compound facilitates the synthesis of PPQ copolymers with other polymers like polysulfones, polyetheretherketones, and polyethersulfones. These copolymers offer enhanced properties compared to their individual components [].
Q3: What challenges are associated with using this compound in polymer synthesis?
A3: Despite its advantages, there are challenges in utilizing this compound:
- Side Reactions: During polymerization, single-electron transfer (SET) side reactions can occur, potentially limiting the achievable molecular weight. Careful selection of reaction conditions can help minimize these side reactions [].
- Monomer Reactivity: The reactivity of this compound monomers can be influenced by the substituents on the quinoxaline ring. For instance, chlorine-substituted monomers exhibit lower reactivity compared to fluorine-substituted ones [].
Q4: How is this compound utilized in medicinal chemistry?
A4: this compound serves as a versatile starting material for synthesizing diverse 6-substituted quinoxaline derivatives. These derivatives are of significant interest due to their potential biological activity, particularly as inhibitors of JNK Stimulatory Phosphatase-1 (JSP-1) [].
Q5: What synthetic strategies are employed to modify this compound for medicinal chemistry applications?
A5: Researchers employ nucleophilic substitution reactions to introduce various amines and nitrogen-containing heterocycles at the 6-position of the quinoxaline ring. This approach allows for the creation of diverse libraries of 6-aminoquinoxalines for biological evaluation [].
Q6: What are the potential applications of this compound derivatives in drug development?
A6: While further research is needed, this compound derivatives hold promise for developing therapeutics targeting:
Q7: What are the future directions for research on this compound?
A7: Future research on this compound is likely to focus on:
- Novel Polymer Architectures: Exploring the synthesis of hyperbranched polyphenylquinoxalines with tailored properties for specific applications [].
- Structure-Activity Relationships: Investigating the impact of different substituents on the quinoxaline ring on the biological activity of 6-aminoquinoxalines to optimize their potency and selectivity [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


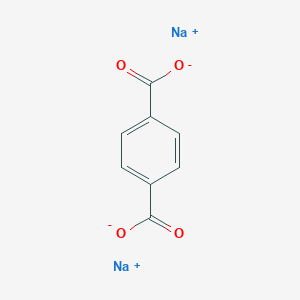




![2-Methyl[1,3]thiazolo[5,4-e][1,3]benzothiazol-7-amine](/img/structure/B159269.png)
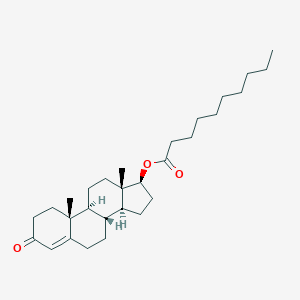
![Dispiro[5.1.5.3]hexadecan-7-one](/img/structure/B159273.png)


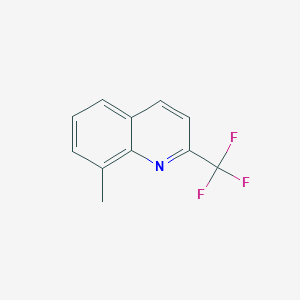

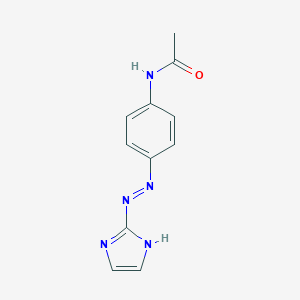
![(2R,3R,4S,5R,6R)-2,3,4-trimethoxy-6-(methoxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trimethoxy-6-(methoxymethyl)oxan-2-yl]oxyoxane](/img/structure/B159285.png)
